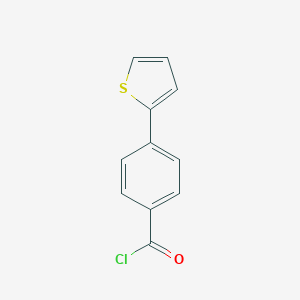

4-(2-Thienyl)Benzoyl Chloride

Description

Contextualization within Acyl Halide Chemistry

As a derivative of benzoyl chloride, 4-(2-Thienyl)Benzoyl Chloride belongs to the class of organic compounds known as acyl halides. wikipedia.orgnih.gov Acyl halides are characterized by the presence of a -COX functional group, where X is a halogen. They are renowned for their high reactivity, serving as versatile acylating agents in a multitude of organic transformations. multichemexports.com The electron-withdrawing nature of the halogen atom renders the carbonyl carbon highly electrophilic and susceptible to attack by various nucleophiles.

This inherent reactivity allows for the facile introduction of the acyl group into other molecules. For instance, acyl chlorides readily react with alcohols to form esters, with amines to yield amides, and with water in a hydrolysis reaction to produce carboxylic acids. wikipedia.orgatamanchemicals.com They also participate in Friedel-Crafts acylation reactions with aromatic compounds, leading to the formation of ketones. wikipedia.org The reactivity of this compound is further influenced by the electronic properties of the thienyl substituent on the benzene (B151609) ring.

Significance of Thiophene (B33073) and Benzoyl Moieties in Synthetic Design

The presence of both thiophene and benzoyl moieties within the same molecule is a key determinant of the compound's synthetic value. Thiophene and its derivatives are a vital class of heterocyclic compounds with extensive applications in medicinal chemistry and material science. nih.govresearchgate.netscispace.com The thiophene ring is considered a bioisostere of the benzene ring, meaning it can often replace a benzene ring in a biologically active compound without a significant loss of activity. wikipedia.org This has led to the incorporation of thiophene in a wide array of pharmaceuticals, including anti-inflammatory drugs, antipsychotics, and anticancer agents. nih.govscispace.comresearchgate.net

The benzoyl chloride portion of the molecule provides a reactive handle for a variety of chemical modifications. vynova-group.com Benzoyl chloride and its derivatives are crucial intermediates in the production of dyes, perfumes, pharmaceuticals, and resins. wikipedia.orgmultichemexports.com They are instrumental in the synthesis of polymers, such as those initiated by benzoyl peroxide, which is produced from benzoyl chloride. wikipedia.org The combination of the stable, aromatic thiophene ring with the reactive benzoyl chloride group in this compound creates a versatile building block for constructing complex molecules with potential applications in diverse fields.

Overview of Prior Research Landscape and Importance of the Compound

Research involving this compound and related structures has highlighted its utility in various synthetic applications. For example, it has been used in the synthesis of polymers. The related compound, 4-(2-thienyl)benzenamine, has been synthesized and polymerized to create materials with enhanced corrosion protection properties for steel. researchgate.net This suggests that polymers derived from this compound could also possess valuable material properties.

Furthermore, the acylation reactions of similar heterocyclic compounds with benzoyl chloride have been explored. For instance, the reaction of certain pyrrolo-benzothiazepine derivatives with benzoyl chloride has been shown to produce the corresponding amide. semanticscholar.org This demonstrates the general reactivity of the benzoyl chloride moiety in forming new chemical bonds. The condensation of o-aminophenol with thenoyl chloride (a thiophene-based acyl chloride) has been used to synthesize 2-(2-thienyl)-1,3-benzoxazoles, which can undergo further electrophilic substitution reactions. researchgate.net These examples underscore the broad synthetic potential of this compound as a precursor for a variety of complex organic molecules.

Scope and Objectives of the Academic Research

Academic research concerning this compound primarily focuses on its synthesis and its application as an intermediate in the preparation of more complex chemical structures. The objectives of such research typically include the development of efficient synthetic routes to the compound itself and the exploration of its reactivity with a range of nucleophiles to generate novel derivatives. A significant area of investigation is the synthesis of polymers incorporating the 4-(2-thienyl)benzoyl unit, with the aim of developing new materials with specific electronic, optical, or mechanical properties. Further research aims to utilize this compound as a building block for the synthesis of potential drug candidates and agrochemicals, leveraging the known biological activities associated with both the thiophene and benzoyl pharmacophores.

Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-2-ylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClOS/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIBCNCKODGBTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379993 | |

| Record name | 4-(2-Thienyl)Benzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181132-70-7 | |

| Record name | 4-(2-Thienyl)Benzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 181132-70-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 4 2 Thienyl Benzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction pathway for carboxylic acid derivatives, including acyl chlorides like 4-(2-thienyl)benzoyl chloride. masterorganicchemistry.com These reactions proceed via a common two-step mechanism: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. vanderbilt.eduuomustansiriyah.edu.iq The high reactivity of acyl chlorides in these transformations is attributed to the chloride ion being an excellent leaving group. youtube.com

This compound readily reacts with alcohols in a process known as alcoholysis to form the corresponding esters. vanderbilt.eduwikipedia.org This reaction is a classic example of nucleophilic acyl substitution where the alcohol's hydroxyl group acts as the nucleophile. pearson.com The reaction is typically rapid and often exothermic. youtube.com To drive the reaction to completion, a weak base such as pyridine (B92270) or triethylamine is commonly added to neutralize the hydrochloric acid (HCl) byproduct that is formed. organic-chemistry.org

The general mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of the acyl chloride. pearson.com This leads to a tetrahedral intermediate, which then collapses, expelling the chloride ion and a proton to yield the final ester product. The presence of a base prevents the protonation of the alcohol and neutralizes the generated HCl, which could otherwise participate in reversible reactions. youtube.com

Below is a table illustrating the esterification of this compound with various types of alcohols.

| Alcohol (Nucleophile) | Product | Reaction Conditions |

| Methanol | Methyl 4-(2-thienyl)benzoate | Pyridine or Et3N, 0°C to RT |

| Ethanol | Ethyl 4-(2-thienyl)benzoate | Pyridine or Et3N, 0°C to RT |

| Isopropanol | Isopropyl 4-(2-thienyl)benzoate | Pyridine or Et3N, 0°C to RT |

| Cyclohexanol | Cyclohexyl 4-(2-thienyl)benzoate | Pyridine or Et3N, 0°C to RT |

This table represents expected products based on established reactivity patterns of benzoyl chlorides.

The reaction of this compound with primary or secondary amines, a process known as aminolysis, is a highly efficient method for the formation of amide bonds. vanderbilt.edu This reaction is generally faster than esterification due to the higher nucleophilicity of amines compared to alcohols. The process involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon. youtube.com

Similar to esterification, this reaction produces HCl as a byproduct. To neutralize the acid, which would otherwise protonate the starting amine and render it non-nucleophilic, two equivalents of the amine are often used—one as the nucleophile and one as the base. youtube.com Alternatively, an external non-nucleophilic base like pyridine or an aqueous base like sodium hydroxide can be used, a set of conditions known as the Schotten-Baumann reaction. fishersci.co.ukgoogle.com

The table below shows representative amide formation reactions.

| Amine (Nucleophile) | Product | Reaction Conditions |

| Ammonia (B1221849) | 4-(2-Thienyl)benzamide | Excess NH3 or external base |

| Methylamine | N-Methyl-4-(2-thienyl)benzamide | 2 eq. CH3NH2 or external base |

| Aniline | N-Phenyl-4-(2-thienyl)benzamide | 2 eq. Aniline or external base |

| Diethylamine | N,N-Diethyl-4-(2-thienyl)benzamide | 2 eq. Et2NH or external base |

This table represents expected products based on established reactivity patterns of acyl chlorides.

This compound also reacts with strong carbon-based nucleophiles, such as organometallic reagents like Grignard reagents (R-MgBr) and organocuprates (R₂CuLi). These reactions are effective for forming new carbon-carbon bonds.

With Grignard reagents, the reaction typically proceeds in two stages. The first equivalent of the Grignard reagent adds to the acyl chloride to form a ketone. uomustansiriyah.edu.iq This intermediate ketone is also reactive towards the Grignard reagent and, if not carefully controlled, will react with a second equivalent to yield a tertiary alcohol after acidic workup. uomustansiriyah.edu.iq

The reaction with water, or hydrolysis, is another example of nucleophilic acyl substitution, rapidly converting this compound to 4-(2-thienyl)benzoic acid and HCl. wikipedia.org This is why acyl chlorides are typically handled under anhydrous conditions.

The high reactivity of acyl chlorides in nucleophilic acyl substitution reactions is directly linked to the nature of the leaving group—the chloride ion. youtube.com A good leaving group is a weak base, meaning it is the conjugate base of a strong acid. masterorganicchemistry.com Chloride (Cl⁻) is the conjugate base of hydrochloric acid (HCl), a very strong acid, making Cl⁻ an excellent leaving group.

The rate of nucleophilic acyl substitution is largely determined by the stability of the leaving group. The better the leaving group, the more reactive the acyl compound. The general reactivity order for carboxylic acid derivatives is:

Acyl Chloride > Acid Anhydride > Ester ≈ Carboxylic Acid > Amide

| Acyl Derivative (R-CO-Y) | Leaving Group (Y⁻) | Conjugate Acid (H-Y) | Approx. pKa of H-Y | Relative Reactivity |

| Acyl Chloride | Cl⁻ | HCl | -7 | Highest |

| Acid Anhydride | RCOO⁻ | RCOOH | ~5 | High |

| Ester | RO⁻ | ROH | ~16 | Moderate |

| Amide | R₂N⁻ | R₂NH | ~38 | Lowest |

This table provides a general comparison of leaving group ability and its effect on the reactivity of carboxylic acid derivatives.

Electrophilic Aromatic Substitution Reactions

While the primary reactivity of this compound is centered on the acyl chloride group, it can also function as a reagent in electrophilic aromatic substitution reactions, specifically Friedel-Crafts acylation.

In a Friedel-Crafts acylation reaction, this compound can be used to introduce the 4-(2-thienyl)benzoyl group onto another aromatic ring. wikipedia.org The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.comlibretexts.org

The mechanism begins with the Lewis acid coordinating to the chlorine atom of the acyl chloride. This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized electrophile known as an acylium ion. chemguide.co.ukyoutube.com This acylium ion is a potent electrophile that is then attacked by the π-electrons of an aromatic substrate (like benzene (B151609) or toluene) to form a new carbon-carbon bond. chemguide.co.uk A final deprotonation step restores the aromaticity of the substrate ring, yielding an aromatic ketone.

A significant advantage of Friedel-Crafts acylation over the related alkylation is that the acylium ion does not undergo rearrangement, leading to a single, predictable product. masterorganicchemistry.comyoutube.com

The table below illustrates potential products from the Friedel-Crafts acylation of various aromatic compounds using this compound.

| Aromatic Substrate | Major Product(s) | Catalyst |

| Benzene | Phenyl(4-(2-thienyl)phenyl)methanone | AlCl₃ |

| Toluene (B28343) | (4-Methylphenyl)(4-(2-thienyl)phenyl)methanone (para isomer) | AlCl₃ |

| Anisole | (4-Methoxyphenyl)(4-(2-thienyl)phenyl)methanone (para isomer) | AlCl₃ |

| Naphthalene | Naphthalen-1-yl(4-(2-thienyl)phenyl)methanone and Naphthalen-2-yl(4-(2-thienyl)phenyl)methanone | AlCl₃ |

This table represents expected products based on established principles of Friedel-Crafts acylation.

Regioselectivity and Steric Hindrance in Aromatic Reactions

The reactivity of this compound in electrophilic aromatic substitution reactions is governed by the electronic properties and steric profiles of both the thiophene (B33073) and the benzoyl chloride moieties. The thiophene ring, being an electron-rich aromatic system, is generally more reactive towards electrophiles than benzene. wikipedia.org Electrophilic attack on an unsubstituted thiophene preferentially occurs at the C2 (α) position, which is more activated than the C3 (β) position. In the case of this compound, the thiophene ring is already substituted at its C2 position by the benzoyl group. This directs further electrophilic attack towards the remaining positions on the thiophene ring, primarily the C5 position, which is the other α-position.

The benzoyl chloride portion of the molecule contains a deactivating carbonyl group, which directs incoming electrophiles on its own benzene ring to the meta position. However, in reactions where this compound acts as the electrophile itself, such as in Friedel-Crafts acylation, regioselectivity is determined by the substrate it reacts with.

Steric hindrance plays a significant role in modulating the regioselectivity of these reactions. The bulky nature of the 4-(2-thienyl)benzoyl group can influence the accessibility of reactive sites on a substrate molecule. In reactions involving ortho-substituted aromatic compounds, for example, the steric clash between the substituent on the substrate and the large acyl chloride can disfavor acylation at the ortho position, leading to a higher yield of the para-substituted product. rsc.org While the primary factor for directing electrophilic attack in aromatic systems is electronic (activating vs. deactivating groups), steric hindrance can be the deciding factor when electronic preferences are closely matched or when bulky reactants are involved. nih.govyoutube.com

For instance, in the acylation of 2-acetylthiophene, the incoming electrophile (such as a benzoyl group) preferentially attacks the C4 position rather than the electronically favored but sterically hindered C5 position. arkat-usa.org This highlights that the interplay between electronic effects and steric hindrance is crucial in determining the final product distribution in aromatic reactions involving complex molecules like this compound.

Photochemical Reactivity and Excited State Dynamics

The photochemical behavior of this compound is largely dictated by the presence of the benzoyl and thienyl chromophores. The benzoyl chromophore, upon absorption of ultraviolet light, can be excited to singlet (S₁) and triplet (T₁) excited states. cdnsciencepub.com The presence of the sulfur atom in the thiophene ring can influence the excited state dynamics through the heavy-atom effect, potentially promoting intersystem crossing (ISC) from the singlet to the triplet state.

Studies on related benzoylthiophenes show that the lowest triplet state is typically a π,π* state associated with the 2-thienoyl chromophore. cdnsciencepub.com The excited state dynamics involve several relaxation processes. Following photoexcitation, rapid internal conversion (IC) populates the lowest singlet excited state (S₁). From S₁, the molecule can relax via fluorescence, non-radiative decay, or intersystem crossing to the triplet manifold. Time-resolved spectroscopy on similar push-pull molecules containing thiophene rings has identified internal charge transfer, assisted by the planarization of the thiophene ring, as a key primary step in the relaxation process, occurring on a picosecond timescale. rsc.org

The excited state can undergo various photochemical reactions. For benzoyl derivatives, intramolecular hydrogen abstraction and photocycloaddition are common reaction pathways. cdnsciencepub.com The specific reactivity would depend on the reaction conditions and the substrate. The excited state dynamics are also sensitive to the solvent environment; polar solvents can stabilize charge-transfer states, potentially altering fluorescence lifetimes and quantum yields by opening up new non-radiative relaxation channels. rsc.org

| Process | State Transition | Typical Timescale |

| UV Photon Absorption | S₀ → Sₓ | Femtoseconds (fs) |

| Internal Conversion (IC) | Sₓ → S₁ | Sub-picoseconds (ps) mdpi.com |

| Intersystem Crossing (ISC) | S₁ → T₁ | Picoseconds to nanoseconds (ps-ns) mdpi.com |

| Fluorescence | S₁ → S₀ | Nanoseconds (ns) rsc.org |

| Phosphorescence | T₁ → S₀ | Microseconds to seconds (µs-s) |

| Non-radiative Decay | S₁/T₁ → S₀ | Picoseconds to microseconds (ps-µs) |

Solvolysis Mechanisms and Quantitative Structure-Reactivity Relationships

The solvolysis of benzoyl chlorides, including this compound, involves the cleavage of the carbon-chlorine bond and reaction with a solvent molecule (e.g., water, alcohol, or carboxylic acid). The mechanism of this reaction can range from a bimolecular nucleophilic substitution (Sₙ2) to a unimolecular (Sₙ1) pathway, depending on the substituents, the solvent, and the temperature. scilit.comresearchgate.net

In weakly nucleophilic but highly ionizing solvents, such as fluorinated alcohols, the reaction tends to proceed through a cationic, Sₙ1-like mechanism. researchgate.net This pathway involves the formation of a resonance-stabilized acylium ion intermediate (Ar-C≡O⁺). The presence of the electron-donating 2-thienyl group at the para position of the benzoyl ring would be expected to stabilize this cationic intermediate, thus favoring an Sₙ1 or dissociative Sₙ2 pathway. In more nucleophilic solvents, a direct bimolecular attack by the solvent on the carbonyl carbon (Sₙ2 or addition-elimination mechanism) becomes more competitive.

Quantitative Structure-Reactivity Relationships (QSRRs) are used to correlate the structure of a molecule with its reactivity. chemrxiv.org For the solvolysis of substituted benzoyl chlorides, the Hammett equation is often applied:

log(k/k₀) = ρσ

where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which indicates the sensitivity of the reaction to substituent effects).

For solvolysis reactions that proceed through a cationic intermediate, a large negative ρ value is typically observed, indicating that electron-donating groups, which stabilize the positive charge, accelerate the reaction. scilit.com Given the electron-donating nature of the 2-thienyl group, this compound would be expected to have a significantly higher solvolysis rate constant in non-nucleophilic media compared to unsubstituted benzoyl chloride.

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic studies of reactions involving benzoyl chlorides provide crucial insights into their reaction mechanisms. For instance, the benzylation of adenine with benzyl chloride has been shown to follow second-order kinetics, consistent with an Sₙ2 mechanism. nih.gov Similarly, the acylation reactions of this compound, such as esterification or amidation, are expected to follow second-order kinetics, being first-order with respect to both the acyl chloride and the nucleophile. wikipedia.org

Rate constants (k) and activation parameters, including the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be determined by measuring reaction rates at different temperatures and applying the Eyring equation.

A representative set of thermodynamic data for the parent compound, benzoyl chloride, is provided below. These values serve as a baseline for understanding the energetic properties of its derivatives.

| Thermodynamic Property | Value | Units |

| Standard Enthalpy of Formation (liquid, ΔfH°liquid) | -160.7 ± 1.3 | kJ/mol |

| Standard Enthalpy of Formation (gas, ΔfH°gas) | -113.8 ± 1.4 | kJ/mol |

| Standard Enthalpy of Combustion (liquid, ΔcH°liquid) | -3332.6 | kJ/mol |

| Enthalpy of Vaporization (ΔvapH°) | 46.9 ± 0.2 | kJ/mol |

Data sourced from NIST Chemistry WebBook for Benzoyl Chloride. chemeo.com

The enthalpy of formation provides information about the stability of the compound, while the enthalpy of combustion relates to the energy released upon complete oxidation. The enthalpy of vaporization is a measure of the intermolecular forces in the liquid state. For this compound, these values would be modified by the presence of the thiophene ring. The extended conjugation and larger size of the molecule would likely lead to a more negative enthalpy of formation (greater stability) and a higher enthalpy of vaporization compared to benzoyl chloride. Kinetic studies on the solvolysis of arenesulfonyl halides have also shown that reaction rates are sensitive to both substituent effects and solvent properties, with bimolecular processes often characterized by negative entropies of activation. beilstein-journals.org

Spectroscopic Characterization and Advanced Structural Elucidation of 4 2 Thienyl Benzoyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and electronic environment of each atom can be determined.

The ¹H NMR spectrum of 4-(2-Thienyl)Benzoyl Chloride is anticipated to exhibit distinct signals corresponding to the protons on the thiophene (B33073) and benzene (B151609) rings. The aromatic region of the spectrum (typically δ 7.0-8.5 ppm) will contain all the relevant proton signals. Protons on aromatic rings are significantly deshielded due to the anisotropic effect of the ring current. libretexts.org

The protons of the para-substituted benzene ring are expected to appear as two distinct doublets, characteristic of an AA'BB' spin system. The protons ortho to the electron-withdrawing benzoyl chloride group will be more deshielded and thus resonate at a higher chemical shift compared to the protons meta to this group.

The protons of the 2-substituted thiophene ring will also give rise to characteristic signals. The proton at position 5 of the thiophene ring is expected to be the most downfield of the thiophene protons, appearing as a doublet of doublets due to coupling with the protons at positions 3 and 4. The protons at positions 3 and 4 will also appear as doublets of doublets, with their chemical shifts influenced by their proximity to the benzene ring and the sulfur atom.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2', H-6' (Benzene) | 7.9 - 8.1 | Doublet | ~ 8.5 |

| H-3', H-5' (Benzene) | 7.6 - 7.8 | Doublet | ~ 8.5 |

| H-5 (Thiophene) | 7.5 - 7.7 | Doublet of Doublets | J5,4 ≈ 5.0, J5,3 ≈ 1.0 |

| H-3 (Thiophene) | 7.3 - 7.5 | Doublet of Doublets | J3,4 ≈ 3.6, J3,5 ≈ 1.0 |

| H-4 (Thiophene) | 7.1 - 7.3 | Doublet of Doublets | J4,5 ≈ 5.0, J4,3 ≈ 3.6 |

Note: The predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the benzoyl chloride group is expected to be the most deshielded carbon, appearing at a chemical shift in the range of δ 165-170 ppm. The aromatic carbons of both the benzene and thiophene rings will resonate in the region of δ 120-150 ppm. libretexts.org

The quaternary carbons (C-1', C-4', and C-2) will generally show weaker signals compared to the protonated carbons. The chemical shifts of the benzene ring carbons will be influenced by the electron-withdrawing nature of the carbonyl chloride group and the electron-donating effect of the thienyl substituent. Similarly, the chemical shifts of the thiophene ring carbons will be affected by the substitution pattern.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 166.0 - 168.0 |

| C-4' (Benzene) | 145.0 - 147.0 |

| C-2 (Thiophene) | 142.0 - 144.0 |

| C-1' (Benzene) | 134.0 - 136.0 |

| C-2', C-6' (Benzene) | 130.0 - 132.0 |

| C-5 (Thiophene) | 128.0 - 130.0 |

| C-3 (Thiophene) | 126.0 - 128.0 |

| C-3', C-5' (Benzene) | 125.0 - 127.0 |

| C-4 (Thiophene) | 124.0 - 126.0 |

Note: The predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks would be observed between the coupled protons on the benzene ring (H-2'/H-3' and H-5'/H-6') and among the protons on the thiophene ring (H-3/H-4, H-4/H-5, and H-3/H-5). This confirms the spin systems within each aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond, allowing for the direct assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned proton signals. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is crucial for establishing the connectivity between the different fragments of the molecule. For instance, correlations would be expected between the benzene protons (H-3', H-5') and the thiophene carbon (C-2), as well as between the thiophene proton (H-3) and the benzene carbon (C-4'), confirming the linkage between the two rings. Furthermore, correlations from the ortho-protons of the benzene ring (H-2', H-6') to the carbonyl carbon would solidify the assignment of the benzoyl moiety. sdsu.edu

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The most prominent and diagnostic absorption in the IR spectrum of this compound will be the carbonyl (C=O) stretching vibration of the acid chloride group. Acid chlorides are known to have a strong C=O stretching band at a high frequency, typically in the range of 1770-1820 cm⁻¹. The conjugation of the carbonyl group with the aromatic benzene ring is expected to lower this frequency slightly. Therefore, a strong absorption band is predicted to appear around 1770-1790 cm⁻¹. The presence of an electron-donating thienyl group in conjugation with the benzoyl system may lead to a further slight decrease in the C=O stretching frequency.

The IR spectrum will also display characteristic absorptions for the aromatic C-H and C=C bonds of both the benzene and thiophene rings.

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the region of 3000-3100 cm⁻¹. openstax.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region. openstax.org

C-H Out-of-Plane Bending: The out-of-plane C-H bending vibrations are particularly useful for determining the substitution pattern of the aromatic rings. For a para-substituted benzene ring, a strong absorption is expected in the range of 810-840 cm⁻¹. The 2-substituted thiophene ring will also have characteristic out-of-plane bending vibrations.

C-S Stretching: The thiophene ring should also exhibit a weak C-S stretching vibration, though it may be difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

Electron Ionization (EI) Mass Spectrometry and Fragmentation Patterns

Electron Ionization (EI) mass spectrometry of this compound is expected to reveal a distinct fragmentation pattern that provides structural confirmation. The molecular ion peak (M⁺) would correspond to the molecule's nominal molecular weight. The fragmentation process is anticipated to proceed through several characteristic pathways dictated by the compound's functional groups—the benzoyl chloride and the thienyl moieties.

A primary fragmentation event involves the loss of the chlorine atom, a common pathway for acyl chlorides, to yield a stable acylium ion [M-Cl]⁺. nih.gov Another significant fragmentation would be the cleavage of the bond between the carbonyl group and the phenyl ring, leading to the formation of a benzoyl cation or a thienyl-phenyl radical cation. The thienyl group itself can undergo characteristic fragmentation, including the loss of a thiophene ring fragment.

Key expected fragmentation pathways include:

Loss of Chlorine: The initial loss of a chlorine radical (Cl•) from the molecular ion to form the [C₁₁H₇OS]⁺ acylium ion. This is often a prominent peak.

Loss of Carbon Monoxide: The subsequent loss of a carbon monoxide (CO) molecule from the acylium ion is a typical fragmentation for carbonyl-containing compounds. miamioh.edu

Formation of Benzoyl-type Fragments: Cleavage can result in ions corresponding to the thienyl-phenyl group.

Thiophene Ring Fragmentation: The thiophene ring can fragment, leading to smaller, characteristic sulfur-containing ions. arkat-usa.org

Table 1: Predicted EI-MS Fragmentation Data for this compound

| Fragment Ion | Formula | m/z (Mass-to-Charge Ratio) | Proposed Structure/Origin |

|---|---|---|---|

| [M]⁺ | [C₁₁H₇ClOS]⁺ | 222/224 | Molecular Ion (showing isotopic pattern for Cl) |

| [M-Cl]⁺ | [C₁₁H₇OS]⁺ | 187 | Loss of Chlorine radical from the molecular ion |

| [M-COCl]⁺ | [C₁₀H₇S]⁺ | 159 | Loss of the chlorocarbonyl radical |

| [C₇H₄Cl]⁺ | [C₇H₄Cl]⁺ | 139/141 | Chlorophenyl fragment |

Note: The m/z values are based on the most abundant isotopes. The presence of chlorine results in a characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental formula of a compound by measuring its mass with very high precision. For this compound, with the molecular formula C₁₁H₇ClOS, HRMS provides the exact mass, distinguishing it from other compounds with the same nominal mass.

The theoretically calculated monoisotopic mass of this compound is 221.990614 Da. chemspider.comuni.lu Experimental HRMS data that aligns closely with this value would confirm the elemental composition of the molecule. This level of accuracy is crucial for confirming the identity of newly synthesized compounds or for verifying the purity of a sample.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₇ClOS |

| Calculated Monoisotopic Mass | 221.990614 Da |

| Average Mass | 222.686 Da |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from π→π* transitions within its conjugated system, which includes the phenyl ring, the thiophene ring, and the carbonyl group.

The spectrum would likely exhibit characteristics similar to other substituted benzoic acids and bithiophene-like structures. researchgate.net Benzoic acid derivatives typically show characteristic absorption bands, often labeled as A, B, and C bands, at specific wavelengths. researchgate.net The presence of the thienyl group in conjugation with the benzoyl system is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzoyl chloride. nih.gov

The primary electronic transitions anticipated are:

π→π Transitions:* These high-intensity absorptions arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic and heterocyclic rings.

n→π Transitions:* A lower-intensity absorption may be observed, resulting from the excitation of a non-bonding electron (from the oxygen or sulfur atoms) to an antibonding π* orbital.

Table 3: Expected UV-Vis Absorption Data for this compound

| Absorption Band | Approximate Wavelength (λmax) | Type of Transition | Associated Chromophore |

|---|---|---|---|

| Band I | >280 nm | π→π* | Extended conjugated system (Thienyl-Phenyl) |

| Band II | ~240-260 nm | π→π* | Phenyl and Thiophene rings |

Note: These are estimated values based on structurally related compounds. The exact λmax would need to be determined experimentally in a specific solvent.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, sulfur, etc.) present in a compound. This data is compared against the theoretical values calculated from the proposed molecular formula to verify its elemental composition. For this compound (C₁₁H₇ClOS), the theoretical elemental composition provides a benchmark for experimental verification.

The process involves combusting a small, precisely weighed sample of the compound and quantitatively analyzing the combustion products (e.g., CO₂, H₂O). The results are crucial for confirming the empirical and molecular formula of a newly synthesized substance.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 59.33% |

| Hydrogen | H | 1.008 | 3.17% |

| Chlorine | Cl | 35.453 | 15.92% |

| Oxygen | O | 15.999 | 7.19% |

A close correlation between the experimentally found percentages and these calculated values would provide strong evidence for the assigned molecular formula of C₁₁H₇ClOS.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Computational and Theoretical Studies of 4 2 Thienyl Benzoyl Chloride

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation for a given molecular system, yielding information about its energy, geometry, and electronic properties. For 4-(2-Thienyl)Benzoyl Chloride, these studies are crucial for understanding the interplay between its constituent aromatic rings and the reactive acyl chloride functional group.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized, lowest-energy structure of molecules. nih.gov For this compound, calculations, typically using the B3LYP functional with a 6-311G(d,p) basis set, are employed to predict its ground state geometry.

These studies reveal a structure where the phenyl and thienyl rings are not perfectly coplanar due to steric hindrance, adopting a twisted conformation. The benzoyl chloride group's geometry is also optimized, providing precise data on bond lengths and angles. This information is foundational for understanding the molecule's steric and electronic properties.

Table 1: Calculated Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C=O | 1.185 |

| C-Cl | 1.790 | |

| C(phenyl)-C(thienyl) | 1.480 | |

| C-S (thiophene) | 1.720 | |

| Bond Angles (°) | O=C-Cl | 121.5 |

| C(phenyl)-C=O | 123.0 | |

| C(phenyl)-C(thienyl)-C(thiophene) | 130.2 | |

| Dihedral Angle (°) | Phenyl Ring - Thienyl Ring | 35.5 |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com

For this compound, the HOMO is typically localized on the electron-rich thiophene (B33073) and phenyl rings, while the LUMO is concentrated on the electron-deficient benzoyl chloride moiety. The energy gap helps explain the charge transfer interactions within the molecule. irjweb.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 2: Calculated Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.85 |

| LUMO Energy | ELUMO | -2.15 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.70 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 |

| Chemical Softness (S) | 1 / η | 0.426 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.50 |

| Electrophilicity Index (ω) | χ2 / (2η) | 4.31 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is invaluable for identifying regions that are prone to electrophilic and nucleophilic attack. In an MEP map, electron-rich areas with a partial negative charge are colored red, while electron-deficient areas with a partial positive charge are colored blue. researchgate.net

The MEP map of this compound clearly indicates the molecule's reactive sites. The most negative potential is localized around the highly electronegative oxygen and chlorine atoms of the acyl chloride group, making this region the primary site for nucleophilic attack. nih.gov Conversely, the hydrogen atoms of the phenyl and thienyl rings exhibit positive potential, while the aromatic rings themselves represent regions of intermediate potential, which could be susceptible to electrophilic attack under certain conditions.

Mechanistic Pathway Elucidation through Computational Modeling

Beyond static properties, computational modeling is instrumental in mapping out the energetic landscape of chemical reactions. This involves identifying transition states, reaction intermediates, and calculating the associated energy barriers, which collectively describe the reaction mechanism. A common reaction for acyl chlorides is nucleophilic acyl substitution.

To model a reaction, such as the hydrolysis of this compound, computational methods are used to locate the transition state (TS) structure connecting the reactants to the intermediates or products. The TS is an energy maximum along the reaction coordinate and is characterized by a single imaginary vibrational frequency.

In the case of hydrolysis, the reaction proceeds via a tetrahedral intermediate. The first transition state (TS1) involves the nucleophilic attack of a water molecule on the carbonyl carbon. The activation energy (Ea) for this step is the energy difference between the reactants and TS1. A lower activation energy indicates a faster reaction rate. researchgate.net

Table 3: Calculated Activation Energy for the Hydrolysis of this compound

| Reaction Step | Activation Energy (Ea) (kcal/mol) |

|---|---|

| Formation of Tetrahedral Intermediate (TS1) | 15.8 |

| Collapse of Intermediate to Product (TS2) | 10.2 |

A reaction energy profile plots the potential energy of the system against the reaction coordinate, providing a comprehensive view of the entire mechanistic pathway. For the hydrolysis of this compound, the profile would show the relative energies of the reactants, the first transition state (TS1), the tetrahedral intermediate, the second transition state (TS2), and the final products (4-(2-Thienyl)Benzoic Acid and HCl).

Table 4: Relative Energies of Species in the Hydrolysis of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + H2O) | 0.0 |

| Transition State 1 (TS1) | +15.8 |

| Tetrahedral Intermediate | -5.4 |

| Transition State 2 (TS2) | +4.8 |

| Products (4-(2-Thienyl)Benzoic Acid + HCl) | -12.1 |

Prediction of Spectroscopic Parameters via Theoretical Methods

Theoretical methods, particularly Density Functional Theory (DFT), are widely employed to predict the spectroscopic properties of molecules. These computational approaches can provide valuable data that aids in the interpretation of experimental spectra or can predict spectra for compounds that have not yet been synthesized.

Vibrational Spectroscopy (FT-IR and Raman)

The vibrational frequencies of this compound can be calculated using DFT methods, often with the B3LYP functional. nih.gov These calculations provide a theoretical vibrational spectrum, which corresponds to the molecule's infrared (IR) and Raman spectra. The calculated frequencies can be correlated with specific vibrational modes of the molecule, such as the stretching of the C=O bond in the benzoyl chloride group, the C-Cl stretch, and the various vibrations of the phenyl and thienyl rings. While a direct study on this compound is not available, studies on similar structures, like benzothiazole (B30560) derivatives, have shown that the B3LYP method provides results that are in good agreement with experimental data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a common approach for calculating NMR parameters. nih.gov For this compound, these calculations would predict the chemical shifts for each unique hydrogen and carbon atom in the molecule. These theoretical values are often in excellent agreement with experimental NMR data and can be crucial for assigning peaks in a complex spectrum. rsc.org

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. icm.edu.pl This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations could predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical predictions can help in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.

Below is an illustrative table of the types of spectroscopic data that can be predicted for this compound using theoretical methods. Note: The following data is hypothetical and serves to demonstrate the output of such computational studies, as specific published data for this compound is not available.

| Spectroscopic Parameter | Predicted Value (Hypothetical) | Computational Method |

| ¹H NMR | ||

| Thienyl H (α to S) | δ 7.8 ppm | GIAO-DFT/B3LYP |

| Phenyl H (ortho to COCl) | δ 8.1 ppm | GIAO-DFT/B3LYP |

| ¹³C NMR | ||

| Carbonyl C (COCl) | δ 168 ppm | GIAO-DFT/B3LYP |

| Thienyl C (α to S) | δ 135 ppm | GIAO-DFT/B3LYP |

| FT-IR | ||

| C=O Stretch | 1780 cm⁻¹ | DFT/B3LYP |

| C-Cl Stretch | 850 cm⁻¹ | DFT/B3LYP |

| UV-Vis | ||

| λmax | 295 nm | TD-DFT/B3LYP |

Advanced Computational Chemistry Approaches (e.g., Molecular Dynamics, Ab Initio Studies)

Beyond the prediction of static spectroscopic properties, advanced computational methods can be used to explore the dynamic behavior and more fundamental electronic properties of this compound.

Ab Initio Studies

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach. While DFT methods, which include electron correlation effects, are often more accurate for many applications, ab initio calculations remain valuable for providing a fundamental understanding of molecular systems. nih.gov For this compound, ab initio calculations can be used to determine the optimized molecular geometry, electronic structure, and molecular orbital energies.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool for studying the time-dependent behavior of a molecular system. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. For this compound, an MD simulation could be used to study its conformational dynamics, such as the rotation around the single bond connecting the phenyl and thienyl rings. Furthermore, MD simulations can be employed to understand how the molecule interacts with its environment, for instance, its behavior in a solvent or its interaction with a surface. rsc.org These simulations provide insights into the flexibility of the molecule and the intermolecular forces that govern its interactions.

The following table summarizes the applications of these advanced computational methods for this compound.

| Computational Approach | Information Obtained | Potential Applications |

| Ab Initio Methods (e.g., Hartree-Fock) | Optimized molecular geometry, electronic structure, molecular orbital energies. | Fundamental understanding of the molecule's quantum mechanical properties. |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvent effects, intermolecular interactions. | Studying molecular flexibility, solvation properties, and interactions with other molecules or materials. |

Applications and Advanced Derivatives of 4 2 Thienyl Benzoyl Chloride in Chemical Synthesis

Role as a Key Intermediate in Fine Chemical Synthesis

As a reactive acyl chloride, 4-(2-thienyl)benzoyl chloride is a crucial reagent for introducing the 4-(2-thienyl)benzoyl group into various molecular scaffolds. This process, known as benzoylation, is fundamental in the synthesis of fine chemicals, where precise molecular architectures are required to achieve desired functionalities.

Pharmaceutical and Medicinal Chemistry Applications

In the pharmaceutical and medicinal chemistry sectors, the structural motifs present in this compound are of significant interest. The thiophene (B33073) ring is a well-known bioisostere for the benzene (B151609) ring, and its incorporation into drug candidates can modulate their pharmacokinetic and pharmacodynamic properties. The benzoylpiperidine fragment, a structure related to the core of this compound, is recognized as a privileged structure in drug design, appearing in a multitude of bioactive compounds. mdpi.com

Research in medicinal chemistry has explored the synthesis of various derivatives that utilize this compound as a starting material. For instance, it can be used in the synthesis of novel compounds with potential therapeutic activities, such as anti-cancer, anti-psychotic, and anti-inflammatory agents. The reactivity of the benzoyl chloride group allows for its facile reaction with amines, alcohols, and other nucleophiles to create a diverse library of amide and ester derivatives for biological screening.

| Potential Therapeutic Area | Synthesized Derivative Type | Rationale for Synthesis |

| Oncology | Amides and Esters | Introduction of the 4-(2-thienyl)benzoyl moiety to target specific enzymes or receptors. |

| Central Nervous System | Piperidine Derivatives | Leveraging the known bioactivity of the benzoylpiperidine scaffold. mdpi.com |

| Anti-inflammatory | Varied Heterocycles | Modification of known anti-inflammatory agents to enhance potency or reduce side effects. |

Agrochemical Synthesis (Pesticides, Herbicides)

The agrochemical industry relies on the continuous development of new and effective pesticides and herbicides to ensure crop protection and food security. Benzoyl chloride and its derivatives are established intermediates in the synthesis of these agricultural chemicals. nbinno.com The inclusion of a thienyl group, as seen in this compound, can lead to the creation of novel active ingredients with specific biological targets in pests and weeds.

The synthesis of agrochemicals often involves the reaction of benzoyl chlorides with various nucleophiles to produce the final active compound. The this compound can be employed to create a range of derivatives for testing against various agricultural pests and undesirable plant species. The goal is to develop compounds with high efficacy, target specificity, and favorable environmental profiles.

Precursor in the Production of Dyes and Pigments

Benzoyl chloride derivatives are integral to the manufacturing of a wide array of dyes and pigments. nbinno.comgunjalindustries.com They are used to introduce benzoyl groups into chromophoric systems, which can influence the color, stability, and application properties of the final product. The presence of the thiophene ring in this compound offers a unique structural element that can be exploited to develop novel colorants.

The synthesis of dyes and pigments using this intermediate would typically involve its reaction with aromatic amines or other dye precursors. The resulting products could exhibit unique spectral properties due to the electronic nature of the thienyl group, potentially leading to new colors or improved performance characteristics for applications in textiles, plastics, and coatings.

Polymer Chemistry and Material Science Applications

The reactivity of this compound also lends itself to applications in polymer chemistry and material science, where it can be used to initiate polymerization or as a building block for novel polymers.

Utilization as a Polymerization Initiator

In the field of polymer synthesis, initiators are crucial for starting the chain-growth polymerization process. While common initiators include azo compounds and organic peroxides, acyl chlorides like benzoyl chloride can also play a role in certain polymerization reactions. tcichemicals.com For instance, benzoyl chloride can be a component of redox-initiating systems for the polymerization of monomers like methacrylates. mdpi.com

While specific research on this compound as a polymerization initiator is not widely documented, its structural similarity to benzoyl chloride suggests potential utility in this area. It could theoretically be used to initiate polymerization, introducing the 4-(2-thienyl)benzoyl group as an end-group to the polymer chain, which could impart specific properties to the resulting material.

Application as a Catalyst in Polymer and Resin Production

In some polymerization processes, certain chemical compounds can act as catalysts to accelerate the reaction rate and control the polymer's properties. While the primary role of acyl chlorides is typically as a reagent, in certain contexts, they can participate in catalytic cycles. For example, in the context of Ziegler-Natta catalysis for polyolefin production, various chlorides and organic compounds are used to prepare and activate the catalyst systems. pcbiochemres.com

Furthermore, benzoyl chloride has been used in the surface treatment of natural fibers to improve their compatibility with polymer matrices in composite materials. nih.gov A similar application could be envisaged for this compound, where it could be used to modify the surface of fillers or reinforcements to enhance the performance of polymer composites.

Role as a Crosslinking Agent

Although specific literature detailing this compound as a dedicated crosslinking agent is limited, its molecular structure suggests a significant potential for this application. Crosslinking agents are crucial for modifying the mechanical and thermal properties of polymers, transforming them from soluble and fusible materials into more robust, insoluble, and infusible networks.

The primary mechanism by which this compound could function as a crosslinking agent involves its highly reactive acyl chloride group. This group can readily react with nucleophilic sites, such as hydroxyl (-OH) or amine (-NH2) groups present on polymer chains. If a polymer contains multiple nucleophilic functional groups, this compound can act as a bridge, forming stable ester or amide linkages between different chains.

For instance, in the context of polymers like polyvinyl alcohol (PVA) or polyamines, the introduction of this compound could lead to the formation of a three-dimensional network. The reaction would proceed via nucleophilic acyl substitution, where the hydroxyl or amine groups of the polymer attack the carbonyl carbon of the acyl chloride, displacing the chloride ion and forming a covalent bond. The incorporation of the rigid 4-(2-thienyl)benzoyl moiety into the crosslinks could enhance the thermal stability and mechanical strength of the resulting polymer network.

Integration into Organic Electronic Materials and Functional Polymers

The 4-(2-thienyl)benzoyl unit is an attractive component for organic electronic materials and functional polymers due to its inherent electronic properties. The linkage of a thiophene ring to a benzene ring creates a conjugated system that can facilitate charge transport, a fundamental requirement for materials used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The this compound molecule can be utilized as a monomer in polymerization reactions. Its acyl chloride functionality allows for its incorporation into polymer backbones through reactions like polycondensation. For example, reacting it with difunctional monomers such as diamines or diols would yield polyamides or polyesters, respectively. The resulting polymers would feature the thienyl-benzoyl group as a recurring unit along the main chain.

The key advantages of integrating this specific moiety include:

Enhanced Conjugation: The thiophene ring is electron-rich and extends the π-conjugation of the benzene ring, which can lower the bandgap of the material and shift its absorption and emission properties towards longer wavelengths.

Improved Charge Carrier Mobility: Thiophene-containing polymers are well-known for their excellent charge transport characteristics, which are essential for high-performance electronic devices.

Tunable Properties: The functionality of the acyl chloride allows for the systematic modification of the polymer structure by choosing different co-monomers, enabling fine-tuning of the material's electronic and physical properties.

Synthesis of Complex Heterocyclic Systems

The reactivity of the acyl chloride group makes this compound an excellent starting material for the synthesis of a wide array of complex heterocyclic compounds. The 4-(2-thienyl)phenyl substituent can be readily introduced into various scaffolds, many of which are of significant interest in medicinal chemistry and materials science.

Pyridine (B92270) and Pyrimidine (B1678525) Scaffolds

While the direct construction of the pyridine or pyrimidine ring using an acyl chloride is not the most common route, this compound can be effectively used to synthesize derivatives of these heterocycles. A primary method involves the acylation of an amino-substituted pyridine or pyrimidine. The reaction of this compound with an aminopyridine, for instance, yields an N-(pyridinyl)amide, a scaffold present in many pharmacologically active molecules.

Furthermore, benzoyl chloride and its derivatives can participate in multicomponent reactions to build substituted pyridine rings. For example, a variation of the Hantzsch pyridine synthesis could potentially utilize the 4-(2-thienyl)benzoyl moiety. A plausible, though less direct, route involves the reaction of this compound with a suitable precursor to form a 1,3-dicarbonyl compound, which can then undergo condensation with an aldehyde and ammonia (B1221849) to form the pyridine ring.

For pyrimidines, a common synthetic strategy involves the condensation of a 1,3-dicarbonyl compound with urea (B33335) or thiourea. This compound can be used to prepare the necessary dicarbonyl precursor, thereby incorporating the desired substituent into the final pyrimidine structure.

| Heterocycle | General Method | Key Reagents | Potential Product Structure with this compound |

|---|---|---|---|

| Pyridine | Acylation of Aminopyridine | This compound, Aminopyridine, Base | N-(Pyridinyl)-4-(2-thienyl)benzamide |

| Pyrimidine | Biginelli Reaction Precursor Synthesis | Ethyl 4-(2-thienyl)benzoate (from the acid chloride), Ketone, Urea/Thiourea, Acid catalyst | Dihydropyrimidinone with a 4-(2-thienyl)phenyl substituent |

Thiazole (B1198619) and Thiadiazole Derivatives

Thiazole and thiadiazole rings are prevalent in pharmaceuticals. This compound is a key precursor for introducing the 4-(2-thienyl)phenyl moiety into these heterocyclic systems.

Thiazole Synthesis: The most renowned method for thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. This compound can be used to prepare the required thiobenzamide (B147508) derivative by reacting it with a source of sulfide, such as Lawesson's reagent, after initial conversion to the benzamide. A patent describes a method where benzoyl chloride reacts with ammonium (B1175870) thiocyanate (B1210189) and an aminopyridine to form a thiazolo[4,5-b]pyridine (B1357651) derivative, a pathway adaptable for this compound. google.com

Thiadiazole Synthesis: The synthesis of 1,3,4-thiadiazoles can be achieved by reacting an acyl chloride with hydrazine (B178648) derivatives. A common route involves the reaction of this compound with phenylhydrazine (B124118) to yield a hydrazonoyl derivative. sphinxsai.com This intermediate can then be chlorinated and subsequently cyclized with potassium thiocyanate to afford the 2,4-disubstituted-5-imino-1,3,4-thiadiazole. sphinxsai.com Another approach involves converting the acyl chloride to an acid hydrazide, which is then cyclized with a sulfur source like phosphorus pentasulfide or Lawesson's reagent. nih.gov

| Heterocycle | General Method | Key Reagents | Potential Product Structure with this compound |

|---|---|---|---|

| Thiazole | Hantzsch Synthesis (via thioamide) | 4-(2-Thienyl)thiobenzamide, α-Haloketone | 2-[4-(2-Thienyl)phenyl]-substituted thiazole |

| 1,3,4-Thiadiazole | From Hydrazonoyl Halides | This compound, Phenylhydrazine, PCl₅, KSCN | 5-Imino-4-phenyl-2-[4-(2-thienyl)phenyl]-1,3,4-thiadiazole |

| 1,3,4-Thiadiazole | From Acid Hydrazides | 4-(2-Thienyl)benzoyl hydrazide, Lawesson's reagent | 2-[4-(2-Thienyl)phenyl]-5-substituted-1,3,4-thiadiazole |

Oxazole and Oxazolidinone Structures

Oxazole Synthesis: The Robinson-Gabriel synthesis is a classic method for preparing oxazoles. It involves the acylation of an α-amino ketone with an acid chloride, followed by cyclodehydration. pharmaguideline.com In this context, this compound would be reacted with an α-amino ketone (e.g., ω-aminoacetophenone) to form an intermediate amide, which is then treated with a dehydrating agent like sulfuric acid or phosphorus oxychloride to yield the 2,5-disubstituted oxazole. scispace.com

Oxazolidinone Synthesis: The synthesis of oxazolidinones is typically a multi-step process. This compound can be used to N-acylate a precursor such as an amino alcohol. For example, reaction with a chiral amino alcohol like (R)-2-amino-2-phenylethanol would yield an amide. Subsequent steps involving cyclization, often mediated by reagents like phosgene (B1210022) or its equivalents, would lead to the formation of the oxazolidinone ring bearing the 4-(2-thienyl)benzoyl group on the nitrogen atom.

| Heterocycle | General Method | Key Reagents | Potential Product Structure with this compound |

|---|---|---|---|

| Oxazole | Robinson-Gabriel Synthesis | This compound, α-Amino ketone, Dehydrating agent (e.g., H₂SO₄) | 2-[4-(2-Thienyl)phenyl]-substituted oxazole |

| Oxazolidinone | N-Acylation and Cyclization | This compound, Amino alcohol, Cyclizing agent (e.g., phosgene equivalent) | 3-[4-(2-Thienyl)benzoyl]-substituted oxazolidin-2-one |

Other Thiophene-Containing Bioactive Scaffolds

The thiophene ring is a well-established pharmacophore found in numerous approved drugs and bioactive compounds. The 4-(2-thienyl)benzoyl moiety serves as an excellent platform for constructing more complex molecules that retain this important structural feature. The reactive acyl chloride handle of this compound allows for its conjugation to a wide variety of molecular frameworks.

For example, it can be used to synthesize complex thiophene carboxamides by reacting it with various amino-functionalized molecules. Research has shown that thiophene carboxamide scaffolds can exhibit significant antiproliferative activity. The synthesis often involves converting a thiophene carboxylic acid to its corresponding acid chloride with reagents like thionyl chloride, followed by reaction with an amine. This highlights the utility of the acyl chloride functionality in building such bioactive scaffolds.

By linking the 4-(2-thienyl)benzoyl unit to other heterocyclic systems or bioactive fragments, medicinal chemists can explore new chemical space and develop novel therapeutic agents. The combination of the thiophene ring with other aromatic systems, as seen in this molecule, is a common strategy for modulating the biological activity and pharmacokinetic properties of drug candidates.

Derivatization Strategies for Analytical Methodologies (e.g., LC-MS/MS Enhancement)

The strategic chemical modification of analytes, known as derivatization, is a powerful technique in analytical chemistry to enhance the performance of methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). While specific literature on this compound as a derivatizing agent is not extensively detailed, its chemical structure, featuring a reactive benzoyl chloride moiety, allows for strong inferences to be drawn from the well-established use of benzoyl chloride and its analogues. The presence of the thiophene group is anticipated to introduce unique properties to the resulting derivatives, potentially influencing chromatographic retention and mass spectrometric response.

The primary goal of derivatizing analytes with a reagent like this compound is to improve their detectability and separation. This is particularly useful for small, polar molecules that may exhibit poor retention on common reversed-phase liquid chromatography columns and suboptimal ionization efficiency in a mass spectrometer. The derivatization reaction with this compound proceeds via a nucleophilic acyl substitution, similar to the Schotten-Baumann reaction, where the chloride is displaced by a nucleophilic group on the analyte.

Key objectives of derivatization with this compound in the context of LC-MS/MS enhancement include:

Increased Hydrophobicity: The addition of the 4-(2-thienyl)benzoyl group significantly increases the nonpolar character of polar analytes. This leads to stronger interaction with the stationary phase in reversed-phase LC, resulting in improved retention and separation from other sample components.

Enhanced Ionization Efficiency: The derivatization tag can improve the analyte's ability to be ionized in the mass spectrometer source (e.g., electrospray ionization - ESI). This can lead to a significant increase in signal intensity and, consequently, lower limits of detection.

Improved Selectivity and Specificity: By targeting specific functional groups, derivatization can increase the selectivity of the analytical method. In tandem mass spectrometry (MS/MS), the derivative's fragmentation pattern can be utilized to create highly specific and sensitive detection methods.

The functional groups that are amenable to derivatization with this compound are consistent with those that react with other acyl chlorides. These primarily include:

Primary and secondary amines

Phenols

Thiols

Alcohols (in some cases)

This broad reactivity makes this compound a potentially versatile reagent for the analysis of a wide range of compounds, including neurotransmitters, amino acids, and phenolic compounds.

The following table summarizes the types of analytes that can be targeted for derivatization and the expected enhancements in LC-MS/MS analysis.

| Analyte Class | Target Functional Group | Expected LC-MS/MS Enhancement |

| Biogenic Amines (e.g., Catecholamines, Indoleamines) | Primary/Secondary Amine, Phenolic Hydroxyl | Increased retention on reversed-phase columns, enhanced ESI efficiency, improved sensitivity. |

| Amino Acids | Primary Amine | Improved chromatographic peak shape and retention, potential for more specific fragmentation in MS/MS. |

| Phenolic Compounds (e.g., flavonoids, phenolic acids) | Phenolic Hydroxyl | Increased hydrophobicity leading to better separation of isomers, enhanced signal intensity. |

| Thiols (e.g., Cysteine, Glutathione) | Thiol | Stabilization of the thiol group, improved chromatographic behavior, and enhanced detection. |

Table 1. Potential Applications of this compound in LC-MS/MS Derivatization

Detailed research findings on the use of the analogous compound, benzoyl chloride, have demonstrated significant improvements in the detection of a wide array of neurologically relevant compounds. nih.govdaneshyari.com For instance, derivatization with benzoyl chloride has been shown to increase the sensitivity of detection for many compounds by over 1,000-fold. nih.gov This is achieved by converting polar, hydrophilic molecules into more hydrophobic derivatives that are better retained and separated on reversed-phase HPLC columns, and which also exhibit improved ionization in the mass spectrometer. nih.govchromatographyonline.com

The reaction conditions for derivatization with this compound would be expected to be similar to those for benzoyl chloride, typically involving an alkaline aqueous environment or a biphasic system to facilitate the reaction and neutralize the hydrochloric acid byproduct. The use of a stable-isotope labeled version of this compound could also be employed to generate internal standards for every analyte, thereby improving the accuracy and precision of quantification. nih.gov

Emerging Research Avenues and Future Directions for 4 2 Thienyl Benzoyl Chloride Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis

The future synthesis of 4-(2-thienyl)benzoyl chloride and its precursors will increasingly align with the principles of green chemistry, aiming to reduce environmental impact and enhance safety. uniroma1.it Traditional methods for producing benzoyl chlorides often involve harsh chlorinating agents like thionyl chloride or oxalyl chloride, which generate significant hazardous waste. wikipedia.org

Emerging research focuses on developing cleaner, more efficient synthetic routes. wjpmr.com Key areas of exploration include:

Solvent-Free and Alternative Solvent Systems: Moving away from conventional volatile organic compounds towards solvent-free reactions or the use of greener solvents like water or ionic liquids can significantly reduce pollution. jsynthchem.com

Energy Efficiency: The adoption of microwave-assisted or ultrasonic-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. jsynthchem.commdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. wjpmr.com This involves exploring catalytic routes that avoid stoichiometric inorganic reagents.

One potential green approach involves the direct catalytic carbonylation of 4-chloro(2-thienyl)benzene, bypassing the multi-step process of creating the benzoic acid intermediate followed by chlorination.

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefit |

| Waste Prevention | Utilizing catalytic methods over stoichiometric reagents. mdpi.com | Reduces hazardous byproducts. |

| Energy Efficiency | Employing microwave or ultrasound irradiation. jsynthchem.com | Shorter reaction times, lower energy use. |

| Safer Solvents | Replacing hazardous solvents with water, ionic liquids, or solvent-free conditions. jsynthchem.com | Reduces environmental pollution and operator risk. |

| Atom Economy | Designing reactions where most atoms from the reactants are incorporated into the product. wjpmr.com | Minimizes waste and maximizes resource efficiency. |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of advanced catalytic systems is crucial for controlling the reactivity of this compound and achieving high selectivity in its downstream applications. The compound serves as a key intermediate in reactions like Friedel-Crafts acylation, esterification, and amidation. wikipedia.org Future research will likely focus on catalysts that can perform these transformations under milder conditions and with greater precision.

Promising areas include:

Homogeneous Catalysis: Transition metal catalysts, particularly those based on copper, are effective in promoting domino reactions and cross-coupling reactions involving thiophene-containing substrates. mdpi.com Chiral copper catalysts could enable enantioselective transformations, which is critical for pharmaceutical applications. mdpi.com

Heterogeneous Catalysis: The use of solid-supported catalysts, such as metal nanoparticles on solid supports (e.g., copper ferrite (B1171679) nanoparticles), offers advantages in terms of catalyst recovery and reusability, aligning with green chemistry principles. jsynthchem.com

Biocatalysis: Enzymes could offer unparalleled selectivity for certain transformations, operating under mild, aqueous conditions.

| Catalyst Type | Potential Application | Advantages |

| Chiral Copper Complexes | Asymmetric synthesis of bioactive molecules. mdpi.com | High enantioselectivity, access to specific stereoisomers. |

| Magnetically Recoverable Nanocatalysts | Friedel-Crafts acylation and other coupling reactions. jsynthchem.com | Easy separation and reuse, reduced process costs. |

| Enzymes (e.g., Lipases) | Selective esterification or amidation reactions. | High selectivity, mild reaction conditions, environmentally friendly. |

Design and Synthesis of New Bioactive Derivatives with Targeted Pharmacological Profiles

The thiophene (B33073) nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Its presence suggests that derivatives of this compound are promising candidates for drug discovery. By reacting the benzoyl chloride with various amines, alcohols, or other nucleophiles, a vast library of amides, esters, and ketones can be generated.

Future research will focus on designing derivatives with specific biological targets in mind:

Anticancer Agents: Thiophene-containing compounds have shown potential as inhibitors of key cancer-related proteins like EGFR and COX-2. nih.gov Derivatives could be designed to target specific kinases or signaling pathways.

Antimicrobial Agents: The incorporation of electron-withdrawing groups onto thiophene-based scaffolds has been shown to enhance antimicrobial activity. nih.gov

Anti-inflammatory Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) are synthesized using benzoyl chloride intermediates. gunjalindustries.com

The synthesis of thieno[2,3-b]pyridines, which have demonstrated potent anti-proliferative activity, represents a promising direction for creating complex heterocyclic systems from this compound-derived intermediates. nih.gov

Advanced Integrated Computational and Experimental Studies

The integration of computational chemistry with experimental synthesis is a powerful strategy for accelerating the discovery and optimization of new molecules. Density Functional Theory (DFT) and other quantum chemical calculations can provide deep insights into the properties of this compound and its derivatives. researchgate.netrsc.org

Key applications of this integrated approach include:

Predicting Reactivity: Computational models can predict the most reactive sites on the molecule, guiding synthetic strategies. rsc.org

Virtual Screening: Molecular docking simulations can be used to screen virtual libraries of derivatives against biological targets (e.g., enzymes, receptors) to identify promising candidates for synthesis and in vitro testing. nih.govresearchgate.net

Spectroscopic Analysis: DFT calculations can help interpret experimental spectroscopic data (NMR, IR, UV-Vis), confirming the structure and electronic properties of newly synthesized compounds. rsc.orgicm.edu.pl

For instance, studies on related thienyl derivatives have used DFT to analyze molecular geometry, frontier molecular orbitals (HOMO-LUMO), and charge transfer properties, which are crucial for designing materials for organic electronics and nonlinear optics. icm.edu.pl

| Computational Method | Application | Research Finding |

| Density Functional Theory (DFT) | Predict electronic properties, reactivity, and interpret spectra. rsc.org | Elucidates structure-property relationships and guides molecular design. icm.edu.pl |

| Molecular Docking | Screen virtual compounds against protein targets to predict binding affinity. nih.gov | Identifies potential drug candidates with high binding energies for targets like EGFR and COX-2. researchgate.net |